molecular formula C11H9NOS B1330560 4-[(E)-(thiophen-2-ylmethylidene)amino]phenol CAS No. 18210-01-0

4-[(E)-(thiophen-2-ylmethylidene)amino]phenol

Cat. No.: B1330560
CAS No.: 18210-01-0
M. Wt: 203.26 g/mol
InChI Key: RVEBRJUUQOSBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(Thiophen-2-ylmethylidene)amino]phenol is a Schiff base compound synthesized from the condensation of 4-aminophenol and thiophene-2-carbaldehyde. This chemical serves as a versatile scaffold in medicinal chemistry and materials science research. Recent studies highlight its significant potential in biochemical applications, demonstrating broad-spectrum antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , as well as antifungal properties . Furthermore, this compound exhibits notable antidiabetic activity, functioning as a potent inhibitor of the enzymes α-amylase and α-glucosidase in a concentration-dependent manner . The compound's biological activity is attributed to its structure, which features an azomethine group (-HC=N-) that allows it to interact with biological targets and chelate metal ions to form complexes with enhanced properties . Research also indicates its ability to interact with human DNA, suggesting potential as a starting point for developing anticancer agents . It is supplied for laboratory research applications only. This product is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(thiophen-2-ylmethylideneamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEBRJUUQOSBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312004
Record name 4-[(2-thienylmethylidene)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18210-01-0
Record name 4-[(2-Thienylmethylene)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18210-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC248866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(2-thienylmethylidene)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-THIENYLMETHYLENEAMINO)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(thiophen-2-ylmethylidene)amino]phenol typically involves the condensation of thiophene-2-carbaldehyde with 4-aminophenol . The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(thiophen-2-ylmethylidene)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(E)-(thiophen-2-ylmethylidene)amino]phenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-(thiophen-2-ylmethylidene)amino]phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by scavenging free radicals, while the Schiff base can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(furan-2-ylmethylidene)amino]phenol: Similar structure but with a furan ring instead of a thiophene ring.

    4-[(E)-(pyridin-2-ylmethylidene)amino]phenol: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

4-[(E)-(thiophen-2-ylmethylidene)amino]phenol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

4-[(E)-(thiophen-2-ylmethylidene)amino]phenol, also known as 4-TMAP, is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of 4-TMAP, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis and Characterization

4-TMAP can be synthesized through the condensation reaction between thiophen-2-carboxaldehyde and 4-aminophenol. The resulting compound is characterized using various techniques such as:

  • FT-IR Spectroscopy : Identification of functional groups.
  • NMR Spectroscopy : Determination of molecular structure.
  • UV-Vis Spectroscopy : Analysis of electronic transitions.

Table 1: Characterization Techniques and Findings

TechniqueKey Findings
FT-IRN-H stretching at 3282 cm1^{-1}, C=N at 1656 cm1^{-1}
NMRChemical shifts indicating unique hydrogen environments
UV-VisAbsorption peaks corresponding to π→π* transitions

Antimicrobial Activity

Research indicates that derivatives of 4-TMAP exhibit significant antimicrobial properties. Studies have shown that it is effective against both bacterial and fungal strains.

Antibacterial Activity

In vitro studies demonstrate that 4-TMAP has potent antibacterial effects against Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.5 to 2.0 µg/mL, indicating strong antibacterial potential .

Antifungal Activity

4-TMAP also shows antifungal activity against species such as Candida albicans and Aspergillus niger, with MIC values suggesting effective inhibition at low concentrations .

Anticancer Properties

Preliminary studies suggest that 4-TMAP may possess anticancer properties. In vitro assays have indicated its potential to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspase pathways. Further studies are needed to elucidate detailed mechanisms and confirm these findings in vivo .

Case Study 1: Antimicrobial Efficacy

A study conducted by Refat et al. evaluated the antimicrobial efficacy of various Schiff base derivatives, including 4-TMAP. The results showed that 4-TMAP exhibited superior antibacterial activity compared to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of 4-TMAP on MCF-7 cells were assessed using MTT assays. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 15 µM . This suggests potential for development as an anticancer therapeutic.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[(E)-(thiophen-2-ylmethylidene)amino]phenol with high purity?

  • Methodological Answer : The compound is synthesized via a Schiff base condensation reaction. Equimolar amounts of 2-thiophenecarboxaldehyde and 4-aminophenol are refluxed in ethanol (20 mL) for 5 hours under stirring. Reaction progress is monitored by TLC. The product is purified by recrystallization from ethanol, yielding colorless crystals (64–85% yield). Key parameters include solvent choice (ethanol for solubility and stability) and stoichiometric control to minimize byproducts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this Schiff base?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the imine (C=N) stretch at ~1600–1620 cm⁻¹ and phenolic O–H stretch at ~3300 cm⁻¹.
  • NMR : ¹H NMR shows resonance for the imine proton (δ 8.3–8.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the C=N carbon at ~150–155 ppm.
  • X-ray Diffraction (XRD) : Resolve crystallographic parameters (e.g., unit cell dimensions, bond angles) and validate tautomeric forms (phenol-imine vs. keto-amine) .

Q. What are the primary applications of this compound in material science and medicinal chemistry?

  • Methodological Answer :
  • Corrosion Inhibition : Evaluated via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media. Efficiency correlates with adsorption on metal surfaces, modeled using Langmuir isotherms .
  • Photodynamic Therapy (PDT) : Derivatives with thiophene substituents exhibit photosensitizing activity under specific wavelengths (e.g., 510–592 nm). Structure-activity relationships (SARs) guide modifications to enhance singlet oxygen generation .

Advanced Research Questions

Q. How can molecular disorder in the crystal structure be resolved during X-ray refinement?

  • Methodological Answer : Disorder is addressed using the SHELXL software suite. For example, in asymmetric unit IV of 4-[(E)-(4-nitrobenzylidene)amino]phenol, two occupancy sites (0.669:0.331) are refined. Constraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters. Hydrogen atoms are included geometrically or via riding models. Validation tools (e.g., R-factor, electron density maps) ensure accuracy .

Q. What computational approaches elucidate electronic properties and corrosion inhibition mechanisms?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict adsorption sites. Fukui indices identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulate adsorption on Fe(110) surfaces in acidic media. Radial distribution functions (RDFs) quantify interactions between inhibitor molecules and metal atoms .

Q. How do structural modifications (e.g., substituents on the thiophene ring) impact photodynamic activity?

  • Methodological Answer : Substituents alter π-conjugation and redox potentials. For example:
  • Nitro groups : Enhance electron-withdrawing effects, increasing singlet oxygen quantum yield.
  • Methoxy groups : Improve solubility and cellular uptake. Activity is validated via UV-vis spectroscopy (absorbance at 400–600 nm) and in vitro assays (e.g., MTT on cancer cell lines) .

Q. How should discrepancies in reported corrosion inhibition efficiencies be analyzed?

  • Methodological Answer : Contradictions arise from variables such as:
  • Concentration : Higher inhibitor concentrations (≥1 mM) may saturate adsorption sites, reducing efficiency gains.
  • pH : Protonation of the imine group at low pH alters adsorption modes (physisorption vs. chemisorption).
    Cross-study comparisons require normalization to surface coverage (θ) and correction for experimental conditions (e.g., temperature, agitation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-(thiophen-2-ylmethylidene)amino]phenol
Reactant of Route 2
4-[(E)-(thiophen-2-ylmethylidene)amino]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.